Methyl 1-amino-4-oxocyclohexanecarboxylate
Description
Significance of the Cyclohexane (B81311) Ring System as a Core Scaffold in Chemical Research
The cyclohexane ring is a ubiquitous and fundamentally important scaffold in organic chemistry and medicinal chemistry. Its prevalence stems from its conformational flexibility, adopting stable chair and boat conformations that influence the three-dimensional arrangement of substituents. This conformational behavior is crucial in determining how a molecule interacts with biological targets, such as enzymes and receptors. nih.gov The cyclohexane moiety can act as a bioisostere for various groups, including phenyl and t-butyl groups, offering advantages in terms of metabolic stability and three-dimensional diversity, which can lead to improved binding affinity and pharmacokinetic properties of drug candidates. pharmablock.com The cyclohexane framework is found in a vast array of natural products and synthetic drugs, underscoring its role as a privileged structure in drug discovery. pharmablock.com
Structural and Functional Importance of Polyfunctionalized Cyclohexane Derivatives
The introduction of multiple functional groups onto the cyclohexane ring gives rise to polyfunctionalized derivatives with enhanced utility in synthesis and biological applications. The spatial arrangement of these functional groups is dictated by the stereochemistry of the cyclohexane core, allowing for the precise positioning of reactive sites and pharmacophoric elements. These derivatives are crucial intermediates in the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The presence of diverse functionalities, such as amino, keto, and ester groups, provides multiple handles for further chemical transformations, enabling the construction of intricate molecular frameworks. The stereoselective synthesis of these highly substituted cyclohexanes is a significant area of research, with various methodologies being developed to control the relative and absolute stereochemistry of the substituents. rsc.org
Strategic Positioning of Methyl 1-amino-4-oxocyclohexanecarboxylate as a Key Building Block in Synthetic Methodologies
This compound is a prime example of a polyfunctionalized cyclohexane derivative that holds considerable strategic importance as a synthetic building block. This compound incorporates a quaternary α-amino ester functionality and a ketone, presenting a rich platform for a variety of chemical transformations. The α-amino acid moiety makes it a constrained cyclic amino acid analogue, a class of compounds that has garnered significant interest for its ability to induce specific secondary structures in peptides. nih.gov The ketone group offers a site for nucleophilic addition, condensation reactions, and the introduction of further diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The hydrochloride and Boc-protected forms of this compound are commercially available, facilitating its use in synthetic campaigns.
Table 1: Chemical Data for this compound and its Derivatives
| Compound Name | CAS Number | Molecular Formula |
| This compound hydrochloride | 2231674-94-3 | C₈H₁₄ClNO₃ |
| Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate | 191111-27-0 | C₁₃H₂₁NO₅ |
The synthesis of such α,α-disubstituted amino acids can be challenging. One potential synthetic route to this compound could involve the Bucherer-Bergs reaction, a well-established method for the synthesis of α-amino acids from ketones. alfa-chemistry.comorganic-chemistry.org This would involve treating a precursor, methyl 4-oxocyclohexanecarboxylate (B1232831), with potassium cyanide and ammonium (B1175870) carbonate to generate a hydantoin (B18101), which can then be hydrolyzed to the desired amino acid. Another plausible approach is through a Diels-Alder reaction to construct the cyclohexene (B86901) ring, followed by subsequent functional group manipulations to introduce the amino and keto functionalities. nih.govnih.gov
Overview of Current Academic Research Trends Related to Cyclohexyl-Amino-Keto-Ester Motifs
Current academic research continues to explore the synthetic utility and biological applications of molecules containing the cyclohexyl-amino-keto-ester motif and related structures. A significant focus lies in the development of novel catalytic asymmetric methods to access these scaffolds with high stereocontrol. nih.govrsc.org The incorporation of constrained amino acids, including those with a cyclohexane backbone, into peptides and peptidomimetics is an active area of investigation aimed at creating molecules with enhanced stability and specific biological activities. rsc.orgnih.gov
In the realm of medicinal chemistry, cyclohexane derivatives featuring amino functionalities have shown promise in various therapeutic areas. For instance, amino-alkyl-cyclohexane derivatives have been investigated as uncompetitive NMDA receptor antagonists for the treatment of neurological disorders. nih.gov Furthermore, compounds incorporating a trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl moiety have been identified as novel and selective inhibitors of cyclin-dependent kinase 12 (CDK12), a target in cancer therapy. nih.gov The α-ketoamide motif, which is structurally related to the α-keto ester, is recognized as a privileged structure in drug discovery, known for its favorable metabolic stability and ability to participate in key binding interactions. nih.gov These research trends highlight the continued importance of the cyclohexyl-amino-keto-ester scaffold and its components in the development of new synthetic methodologies and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUTYYRVIWPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726333 | |
| Record name | Methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887245-67-2 | |
| Record name | Methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Amino 4 Oxocyclohexanecarboxylate and Analogs
Approaches to the 4-Oxocyclohexanecarboxylate (B1232831) Core
The formation of the central 4-oxocyclohexanecarboxylate scaffold is a critical phase in the synthesis of the target compound. Various strategies have been developed, beginning with the establishment of key precursors and employing powerful ring-forming reactions.
Establishment of the Methyl Ester of 4-Oxocyclohexanecarboxylic Acid as a Precursor
Methyl 4-oxocyclohexanecarboxylate serves as a fundamental precursor for the synthesis of the target amino acid ester. Its structure contains the requisite six-membered ring, the C4-keto group, and the C1-ester functionality, making it an ideal starting point for the introduction of the C1-amino group.
A common laboratory-scale synthesis of this precursor involves the decarboxylation of a polysubstituted cyclohexane (B81311) derivative. For instance, trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate can be heated under reflux in a solvent mixture such as dimethylformamide (DMF) with sodium chloride and water. This process facilitates the removal of the ester groups at the C1 and C3 positions, yielding the desired methyl 4-oxocyclohexanecarboxylate after purification by vacuum distillation prepchem.comnih.gov.
| Starting Material | Reagents | Product | Key Transformation |
| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | NaCl, H₂O, DMF | Methyl 4-oxocyclohexanecarboxylate | Krapcho decarboxylation |
Cycloaddition Reactions in the Construction of the Cyclohexane Ring System
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the cyclohexane ring system cerritos.eduyoutube.com. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring in a single, often stereospecific, step alfredstate.eduyoutube.com.
For the synthesis of precursors to the 4-oxocyclohexanecarboxylate core, a suitably substituted diene and dienophile are chosen. For example, reacting a 1,3-diene with an acrylate (B77674) derivative (the dienophile) directly forms a cyclohexene (B86901) carboxylate structure. Subsequent functional group manipulations can then be performed to install the C4-oxo group. The reaction's predictability and control over stereochemistry make it a highly valuable tool in organic synthesis umkc.edu.
| Diene | Dienophile | Product Type | Reaction Name |
| 1,3-Butadiene | Methyl acrylate | Cyclohexenecarboxylate | Diels-Alder Reaction |
| Danishefsky's diene | Methyl acrylate | Dihydropyrone (precursor to cyclohexenone) | Diels-Alder Reaction |
Ring Closure and Annulation Strategies
Intramolecular ring-forming reactions provide another major pathway to the 4-oxocyclohexanecarboxylate core. Two prominent examples are the Dieckmann condensation and the Robinson annulation.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a base to form a β-keto ester wikipedia.orgmasterorganicchemistry.com. For the synthesis of a six-membered ring, a 1,7-diester is required libretexts.orgopenstax.org. The base abstracts an α-proton from one ester group, creating an enolate that then attacks the carbonyl carbon of the other ester group, leading to cyclization youtube.com. Subsequent workup yields the cyclic β-keto ester, which is a direct precursor to the 4-oxocyclohexanecarboxylate system.
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered, α,β-unsaturated cyclic ketone wikipedia.orgchemistnotes.com. This method is particularly useful for building a new six-membered ring onto an existing structure libretexts.org. The process typically involves reacting a ketone (or a related enolate donor) with an α,β-unsaturated ketone, such as methyl vinyl ketone jk-sci.comyoutube.com. While not a direct route to the target ester, it is a foundational method for constructing the 4-oxocyclohexanone core, which can then be functionalized with a carboxylate group.
Installation of the C1 Amino Group
Once the 4-oxocyclohexanecarboxylate core is established, the next critical step is the introduction of the amino group at the C1 position, adjacent to the ester.
Reductive Amination of 4-Oxocyclohexanecarboxylate Derivatives Utilizing Chiral Auxiliaries
Reductive amination is a widely used method for converting a ketone into an amine organic-chemistry.orgmasterorganicchemistry.comyoutube.com. The reaction involves the initial condensation of the ketone (in this case, the 4-oxo group of the precursor) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine sioc-journal.cnresearchgate.net. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone masterorganicchemistry.com.
To achieve stereocontrol and synthesize enantiomerically enriched products, chiral auxiliaries can be employed jocpr.comwikipedia.org. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.orgnih.gov. In the context of reductive amination, a chiral amine can be used as the nitrogen source. This forms a diastereomeric imine intermediate, and the subsequent hydride reduction occurs preferentially from one face, dictated by the stereochemistry of the auxiliary. The auxiliary can then be cleaved to reveal the desired chiral primary amine.
| Ketone Substrate | Amine Source | Reducing Agent | Key Feature |
| Methyl 4-oxocyclohexanecarboxylate | Ammonia (B1221849) | NaBH₃CN | Direct formation of primary amine |
| Methyl 4-oxocyclohexanecarboxylate | Chiral α-methylbenzylamine | NaBH(OAc)₃ | Asymmetric induction via chiral auxiliary |
Direct Amination and Substitution Reactions at the C1 Position
Alternative strategies introduce the amino and carboxyl functionalities simultaneously at the carbonyl carbon. The Strecker and Bucherer-Bergs reactions are classic examples of such transformations.
The Strecker synthesis converts a ketone into an α-amino acid wikipedia.org. The reaction involves treating the ketone (methyl 4-oxocyclohexanecarboxylate) with ammonia (or an ammonium (B1175870) salt) and a cyanide source, typically potassium cyanide (KCN) or hydrogen cyanide (HCN) organic-chemistry.orgmasterorganicchemistry.com. This forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid. For the target compound, this would produce 1-amino-4-oxocyclohexanecarboxylic acid, which would then require esterification to yield the final methyl ester.
The Bucherer-Bergs reaction is a related multicomponent reaction that produces a hydantoin (B18101) (a cyclic ureide) from a ketone, ammonium carbonate, and a cyanide source wikipedia.orgalfa-chemistry.comorganic-chemistry.org. The resulting spiro-hydantoin can then be hydrolyzed to afford the α-amino acid nih.gov. This method offers an alternative route to the aminonitrile intermediate under different reaction conditions researchgate.net. Like the Strecker synthesis, a final esterification step would be necessary to obtain the target methyl ester.
Functional Group Interconversions Leading to the Amine (e.g., from Nitro or Cyano Precursors)
The introduction of the primary amine functionality at the C1 position of the methyl 4-oxocyclohexanecarboxylate scaffold is a critical transformation that can be effectively achieved through the reduction of precursor functional groups, notably nitro and cyano groups. These functional group interconversions (FGIs) are fundamental strategies in organic synthesis, offering reliable pathways to primary amines. solubilityofthings.com
The reduction of a nitro group to a primary amine is a well-established and highly efficient transformation. solubilityofthings.com For the synthesis of methyl 1-amino-4-oxocyclohexanecarboxylate, a hypothetical precursor, methyl 1-nitro-4-oxocyclohexanecarboxylate, could be subjected to various reducing conditions. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net Chemical reducing agents also provide effective alternatives. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are capable of reducing nitro groups. Another versatile reagent is sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Similarly, the cyano (nitrile) group serves as a valuable precursor to primary amines. The synthesis of this compound can be envisioned from a corresponding 1-cyano intermediate. The reduction of the nitrile can be accomplished through catalytic hydrogenation, often requiring more forcing conditions (higher pressure and temperature) than nitro group reduction, with catalysts like Raney nickel or rhodium on alumina (B75360) (Rh/Al₂O₃). google.com Alternatively, chemical reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful method for converting nitriles to primary amines. google.com It is important to note that the ester functionality might also be susceptible to reduction by LiAlH₄, necessitating a careful protection strategy or the use of a more selective reducing agent if ester preservation is required. For instance, borane-tetrahydrofuran (B86392) complex (BH₃·THF) can reduce nitriles in the presence of esters.
| Precursor Functional Group | Reagents and Conditions for Reduction | Product Functional Group |
| Nitro (-NO₂) | H₂, Pd/C, EtOH or EtOAc | Primary Amine (-NH₂) |
| Fe, HCl, EtOH/H₂O | ||
| SnCl₂, HCl | ||
| NaBH₄, NiCl₂, MeOH | ||
| Cyano (-CN) | H₂, Raney Ni, NH₃/EtOH | Primary Amine (-NH₂) |
| LiAlH₄, Et₂O or THF, then H₂O workup | ||
| BH₃·THF, then acidic workup |
Stereoselective Synthesis of Defined Isomers
The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of such compounds is often dependent on their three-dimensional structure. Strategies to control stereochemistry can be categorized into diastereoselective and enantioselective methods.
Diastereoselective Control in Amination and Ring Formation Reactions
Diastereoselective control in the synthesis of substituted cyclohexanes, including analogs of this compound, can be achieved during both the amination and the ring-forming steps. beilstein-journals.org When the amine is introduced into a pre-existing chiral cyclohexane ring, the stereochemical outcome of the amination reaction can be influenced by the existing stereocenters. For example, the reduction of a chiral 4-oxocyclohexanecarboxylate derivative that already contains a stereocenter could proceed with facial selectivity, leading to a predominance of one diastereomer.
Ring-forming reactions, such as Diels-Alder or Michael-aldol domino reactions, are powerful tools for establishing multiple stereocenters with high diastereoselectivity. beilstein-journals.orgnih.gov For instance, a [4+2] cycloaddition reaction between a suitable diene and a dienophile containing the requisite nitrogen and ester functionalities can lead to the formation of a cyclohexene ring with predictable relative stereochemistry, governed by the endo/exo selectivity of the cycloaddition. nih.govrsc.org Subsequent functional group manipulations can then yield the desired saturated cyclohexanone (B45756). Michael-aldol domino reactions have also been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov
| Reaction Type | Key Features | Diastereoselectivity |
| Catalytic Hydrogenation of Chiral Precursor | Facial selectivity directed by existing stereocenters | Moderate to high |
| [4+2] Cycloaddition | Controlled by endo/exo selectivity | High to excellent |
| Michael-Aldol Domino Reaction | Formation of multiple stereocenters in one pot | High to excellent |
Enantioselective Synthesis via Chiral Catalysis
The enantioselective synthesis of this compound and its analogs can be achieved through the use of chiral catalysts. organic-chemistry.orgresearcher.life Asymmetric reductive amination of a prochiral 4-oxocyclohexanecarboxylate derivative is a direct approach to introduce the chiral amino center. This transformation can be catalyzed by transition metal complexes featuring chiral ligands. For example, iridium or rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of imines, which are intermediates in reductive amination. google.comacs.org Similarly, chiral palladium catalysts have been reported for the asymmetric reductive amination of ketones. acs.org
Organocatalysis offers a metal-free alternative for enantioselective synthesis. Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts to activate the intermediate imine towards nucleophilic attack by a hydride source, thereby inducing enantioselectivity. repec.org Phase-transfer catalysis using chiral quaternary ammonium salts is another powerful strategy for the enantioselective alkylation of glycine (B1666218) Schiff base derivatives, which can be a route to α-amino esters. organic-chemistry.org
| Catalytic System | Catalyst Type | Key Transformation | Enantioselectivity |
| Transition Metal Catalysis | Chiral Rhodium-Diphosphine Complexes | Asymmetric Reductive Amination | Good to Excellent |
| Chiral Iridium-Diamine Complexes | Asymmetric Reductive Amination | High | |
| Chiral Palladium-Diphosphine Complexes | Asymmetric Reductive Amination | Moderate to High acs.org | |
| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Reductive Amination | Good to Excellent repec.org |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | High organic-chemistry.org |
Strategies for Isomer Separation and Purification
When a synthesis results in a mixture of stereoisomers, their separation and purification are essential to obtain the desired isomerically pure compound. For diastereomers, which have different physical properties, conventional chromatographic techniques such as column chromatography on silica (B1680970) gel or crystallization can often be employed for separation. researchgate.net
The separation of enantiomers, which have identical physical properties in an achiral environment, requires chiral resolution techniques. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. Alternatively, enantiomers can be derivatized with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or crystallization, followed by the removal of the chiral auxiliary to afford the pure enantiomers. diva-portal.org
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions.
N-Protection Strategies (e.g., Boc Protection of Amino Functionality)
The primary amino group is nucleophilic and can react with various electrophiles. Therefore, its protection is often necessary during synthetic sequences. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its ease of introduction and removal under specific conditions. researchgate.netorganic-chemistry.org
The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or a mixture of dioxane and water. fishersci.co.uk The resulting N-Boc protected compound is stable to a wide range of reaction conditions, including those involving nucleophiles and many oxidizing and reducing agents.
The deprotection of the Boc group is typically accomplished under acidic conditions. fishersci.co.uk Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) efficiently cleaves the carbamate (B1207046) to regenerate the free amine. ug.edu.pl This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups.
| Protection Step | Reagent | Base | Solvent |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (NEt₃) or NaHCO₃ | Dichloromethane (CH₂Cl₂) or Dioxane/H₂O |
| Deprotection Step | Reagent | Solvent |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) |
| Hydrochloric Acid (HCl) | Dioxane or Methanol |
Carbonyl Protection (e.g., Ketal Formation of the 4-Oxo Group)
In the multistep synthesis of complex molecules derived from this compound, the reactivity of the 4-oxo group often necessitates protection to prevent unwanted side reactions. A common and effective strategy is the conversion of the ketone into a ketal, which is stable under a variety of reaction conditions where the ketone itself would react.
The formation of a cyclic ketal, such as a dithiane, serves as a robust protecting group. For instance, in the synthesis of related cyclohexanone derivatives, the 4-oxo group can be protected by reacting the compound with a dithiol in the presence of a Lewis acid catalyst. A specific example involves the protection of a similar substrate, Methyl 1-benzamido-c-2-methoxy-4-oxocyclohexane, where the ketone is converted to a dithioketal. unirioja.es This reaction is typically carried out by treating the ketone with 1,3-propanedithiol (B87085) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) in an inert solvent like dichloromethane (CH₂Cl₂). unirioja.es The resulting 1,3-dithiane (B146892) is stable to many reagents but can be readily removed to regenerate the carbonyl group when needed, typically using oxidative or mercury(II)-based methods.
This protective strategy is crucial when subsequent synthetic steps involve nucleophilic reagents or reducing agents that would otherwise target the ketone.
Table 1: Example Conditions for Ketal Protection of a 4-Oxocyclohexane Derivative
| Reactant | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Methyl 1-benzamido-c-2-methoxy-4-oxocyclohexane | 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 77% | unirioja.es |
Ester Protection and Deprotection Methodologies
The methyl ester group in this compound is another functional group that may require manipulation during a synthetic sequence. While often stable, it can be sensitive to strong acids, bases, or certain nucleophiles.
Deprotection (Hydrolysis): The most common transformation of the methyl ester is its deprotection via hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, a process known as saponification. For example, the methyl ester of a closely related analog, Methyl 1-benzamido-c-2-methoxycyclohexane-r-1-carboxylate, has been successfully hydrolyzed using lithium hydroxide (B78521) (LiOH). unirioja.es This method is often preferred due to its high efficiency and mild conditions, which minimize side reactions. The resulting carboxylate can then be protonated in an acidic workup to yield the free carboxylic acid.
Table 2: Common Protecting Groups for Carboxylic Acids and Their Cleavage Conditions
| Protecting Group | Structure | Cleavage Conditions |
|---|---|---|
| Methyl Ester | -COOCH₃ | Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) hydrolysis |
| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (e.g., H₂, Pd/C) |
| tert-Butyl Ester | -COOC(CH₃)₃ | Acid (e.g., Trifluoroacetic Acid) |
| Silyl Ester | -COOSiR₃ | Fluoride ion (e.g., TBAF) or mild acid |
Total Synthesis and Semisynthetic Routes to Complex Derivatives
This compound and its close derivatives are valuable building blocks for the synthesis of pharmacologically active compounds. The functionalized cyclohexane ring provides a versatile scaffold for constructing complex molecular architectures.
A significant application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. google.com For example, the derivative trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is a key intermediate in the preparation of Oclacitinib. google.comgoogle.com Oclacitinib is a selective JAK inhibitor used in veterinary medicine to treat allergic dermatitis. researchgate.netmade-in-china.com The synthesis involves utilizing the pre-functionalized cyclohexane ring as a core component, which is then further elaborated to construct the final complex drug molecule. The amino and carboxylate groups on the ring serve as handles for coupling with other synthetic fragments.
The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are constrained analogs of amino acids like serine, also showcases the utility of this chemical framework. rsc.org These syntheses often start from related cyclohexene or cyclohexanone precursors, highlighting the importance of the substituted cyclohexane core in accessing novel amino acid derivatives for peptide and medicinal chemistry research. unirioja.esrsc.org
Process Development and Scalability Considerations in Laboratory Synthesis
Transitioning the synthesis of this compound derivatives from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and stereochemical control.
Catalytic Hydrogenation: The synthesis of the cyclohexane ring often starts from an aromatic precursor, such as a 4-aminobenzoic acid derivative. googleapis.com A key step is the catalytic reduction of the benzene (B151609) ring. For large-scale production, the choice of catalyst and reaction conditions is critical. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation. googleapis.com Industrial processes aim to use low hydrogen pressure and mild temperatures to enhance safety and reduce costs. googleapis.com For instance, a patented process describes the hydrogenation of p-aminobenzoic acid at 100°C under 15 bar of hydrogen pressure. nih.gov
Stereochemical Control: A major challenge in the synthesis of substituted cyclohexanes is controlling the stereochemistry, particularly the cis/trans relationship between substituents. The hydrogenation of 4-aminobenzoic acid derivatives often yields a mixture of cis and trans isomers, with the cis isomer frequently predominating. googleapis.com Since the trans isomer is often the desired product for pharmaceutical applications (e.g., in JAK inhibitors), efficient methods for isomerization are crucial for scalability. google.com Process development has focused on the epimerization of the undesired cis isomer to the desired trans isomer. This can be achieved by treating the mixture with a base, such as sodium methoxide (B1231860), in an alcoholic or aprotic solvent. nih.gov
Purification and Isolation: On a large scale, purification methods like column chromatography are often impractical. Therefore, process development focuses on strategies that rely on crystallization. The separation of cis and trans isomers can be achieved through selective crystallization or by selectively esterifying one isomer and then separating the resulting mixture. google.comgoogle.com Developing a robust crystallization process that provides the final product with high isomeric purity is a key goal in scaling up the synthesis.
Table 3: Key Considerations for Scalable Synthesis
| Process Step | Key Consideration | Example Method | Reference |
|---|---|---|---|
| Ring Formation | Catalyst selection, safety, cost | Catalytic hydrogenation of a benzoic acid derivative using Ru/C at low pressure | googleapis.comnih.gov |
| Stereocontrol | Isomer separation and conversion | Base-catalyzed epimerization of the cis isomer to the trans isomer | nih.gov |
| Purification | Avoidance of chromatography | Selective crystallization or selective esterification | google.com |
Chemical Reactivity and Transformation Pathways of Methyl 1 Amino 4 Oxocyclohexanecarboxylate
Reactions Involving the C4 Ketone Functionality
The carbonyl group at the C4 position is a primary site for a variety of chemical modifications, including nucleophilic additions, reactions involving the adjacent α-carbons, and redox transformations.
The electrophilic carbon of the C4 ketone is susceptible to attack by nucleophiles. A classic example of such a reaction is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN or KCN) followed by acidification. This reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin. While this is a fundamental reaction for ketones, specific literature detailing cyanohydrin formation on Methyl 1-amino-4-oxocyclohexanecarboxylate is not prevalent, but the general reactivity is expected.
Table 1: Plausible Nucleophilic Addition to the C4 Ketone
| Reactant | Reagent | Product Type |
| This compound | HCN / NaCN | Cyanohydrin |
The protons on the carbons adjacent to the C4 ketone (the α-positions) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of reactions, including alkylation and aldol (B89426) condensations. The formation of the enolate allows for the introduction of substituents at the C3 and C5 positions. The specific regioselectivity of enolate formation and subsequent reactions can be influenced by the choice of base and reaction conditions.
The C4 ketone can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the ketone introduces a new stereocenter at the C4 position, potentially leading to a mixture of cis and trans diastereomers with respect to the C1 substituents. For instance, the reduction of a similar N-protected derivative has been shown to yield the corresponding alcohol, which can then be used in further synthetic steps.
Oxidative transformations of the ketone are less common but could theoretically proceed via reactions such as the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone. However, the presence of the amino group could complicate such reactions.
Table 2: Reduction of the C4 Ketone
| Reagent | Product |
| Sodium borohydride (NaBH₄) | Methyl 1-amino-4-hydroxycyclohexanecarboxylate |
Reactions of the C1 Amino Group
The primary amino group at the C1 position is a potent nucleophile and a site for the introduction of a wide array of substituents through acylation, alkylation, and condensation reactions.
The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) leads to the corresponding N-acryloyl derivative. This N-acylation is a common strategy to protect the amino group or to introduce functional handles for further elaboration.
Alkylation of the amine can be achieved with alkyl halides, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a possibility that needs to be controlled through careful selection of reaction conditions.
Table 3: N-Acylation of this compound
| Acylating Agent | Product |
| Acryloyl chloride | Methyl 1-(acrylamido)-4-oxocyclohexanecarboxylate |
| Acetyl chloride | Methyl 1-acetamido-4-oxocyclohexanecarboxylate |
The nucleophilic primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable product or a reactive intermediate that can be subjected to further transformations, such as reduction to a secondary amine. These condensation reactions are fundamental in the construction of more complex molecular architectures. For example, this type of condensation is the initial step in reactions like the Pictet-Spengler synthesis of tetrahydro-β-carbolines, highlighting the synthetic utility of the amino group in this scaffold.
Transformations Involving the Amino Group (e.g., Diazotization)
The primary amino group in this compound is a key site for a variety of chemical transformations. One of the most significant reactions involving primary amino groups is diazotization. This process typically involves treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5°C). nih.gov
The reaction proceeds by the formation of a diazonium salt. researchgate.net In the case of this compound, the aliphatic diazonium salt formed is generally unstable. Unlike their aromatic counterparts, which are synthetically useful intermediates, aliphatic diazonium salts readily decompose, losing nitrogen gas (N₂) to form a carbocation. This highly reactive carbocation can then undergo a variety of subsequent reactions, including substitution and elimination, often leading to a mixture of products. The progress of such a reaction can sometimes be monitored by a change in the color of the reaction mixture. nih.gov
The general pathway for the diazotization of a primary amine is outlined below:
| Step | Reactants | Product | Description |
| 1 | Primary Amine, Nitrous Acid | N-Nitrosamine | The amino group acts as a nucleophile, attacking the nitrosonium ion (formed from nitrous acid in acidic conditions). |
| 2 | N-Nitrosamine | Diazohydroxide | A series of proton transfers and tautomerization occurs. |
| 3 | Diazohydroxide | Diazonium Ion | Protonation of the hydroxyl group followed by the loss of a water molecule yields the diazonium ion. |
Transformations of the Methyl Ester Group
The methyl ester functionality of this compound can be converted into several other important functional groups through various reactions.
Hydrolysis to the Carboxylic Acid
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible. This reaction is typically carried out using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) and water. unirioja.es The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylic acid. A final protonation step during acidic workup yields the neutral carboxylic acid product.
The general mechanism for base-catalyzed ester hydrolysis is as follows:
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, and the methoxide ion is eliminated.
Proton Transfer: Methoxide, being a strong base, deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol (B129727). The final carboxylic acid is obtained after acidification.
Transesterification and Amidation Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Amidation involves the conversion of the methyl ester into an amide. This can be achieved by heating the ester with ammonia (B1221849) or a primary or secondary amine. youtube.com However, this reaction is often slow. More efficient methods involve first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netyoutube.com The role of the coupling agent is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com
| Reaction | Reagents | Product Functional Group | General Conditions |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | Ester (R-COOR') | Reflux in excess alcohol |
| Amidation | Amine (R'-NH₂), Heat or Coupling Agent (e.g., DCC) | Amide (R-CONHR') | Heating or room temperature with coupling agent |
Reduction to Corresponding Alcohol
The methyl ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate.
Intramolecular Cyclization and Rearrangement Reactions
The presence of multiple functional groups—an amine, a ketone, and an ester—within the same molecule allows for the possibility of intramolecular cyclization and rearrangement reactions, leading to the formation of complex cyclic structures.
Intramolecular Cyclization: Under appropriate conditions, the amino group could act as a nucleophile and attack the electrophilic carbonyl carbon of the methyl ester group, leading to the formation of a cyclic amide, or lactam. This type of reaction can be promoted by heat or catalysis. Such cyclizations are fundamental in the synthesis of various heterocyclic compounds. researchgate.netsemanticscholar.org For instance, Brønsted acids have been shown to catalyze the intramolecular cyclization of amino acid-derived diazoketones to form oxazinanones. researchgate.netfrontiersin.org
Rearrangement Reactions: The cyclohexanone (B45756) moiety is susceptible to rearrangement reactions. For example, the ketone can be converted into an oxime by reacting it with hydroxylamine (B1172632). This oxime can then undergo a Beckmann rearrangement upon treatment with a strong acid. masterorganicchemistry.comlibretexts.org The Beckmann rearrangement transforms the oxime into an amide (a lactam in this cyclic case). masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the leaving group results in the formation of a nitrilium ion, which is then attacked by water to yield the lactam after tautomerization. masterorganicchemistry.comlibretexts.org
Investigation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides a deeper understanding of the transformation pathways of this compound.
Reaction Mechanisms:
Hydrolysis and Transesterification: The mechanisms for ester hydrolysis and transesterification are well-established examples of nucleophilic acyl substitution. masterorganicchemistry.com Acid-catalyzed variants proceed through the activation of the carbonyl group by protonation, followed by nucleophilic attack, proton transfer steps, and elimination of the leaving group. masterorganicchemistry.com Base-catalyzed pathways involve direct nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Amidation: The mechanism of amidation using coupling agents like DCC involves the activation of the carboxylic acid. The carboxylate attacks the DCC molecule, forming a highly reactive O-acylisourea intermediate. youtube.com This intermediate is an excellent electrophile that is readily attacked by the amine nucleophile to form the amide bond, releasing dicyclohexylurea as a byproduct. youtube.com
Beckmann Rearrangement: The mechanism involves the conversion of the ketone to an oxime, followed by acid-catalyzed rearrangement. masterorganicchemistry.comlibretexts.org The key step is the migration of an alkyl group to the electron-deficient nitrogen atom with the simultaneous departure of the leaving group. masterorganicchemistry.com
Kinetics: The rates of these reactions are influenced by several factors, including temperature, concentration of reactants and catalysts, and the solvent used. For instance, in ester hydrolysis, the rate is dependent on the concentration of both the ester and the hydrolyzing agent (e.g., hydroxide ions in basic hydrolysis). The kinetics of amidation reactions using coupling agents can be complex, often depending on the rate of formation of the activated intermediate and its subsequent reaction with the amine. Kinetic studies, often employing spectroscopic methods to monitor the concentration of reactants and products over time, are crucial for optimizing reaction conditions and maximizing the yield of desired products.
Analysis of Side Reactions and Formation of Unexpected Products
In the synthesis and subsequent reactions of this compound, the formation of side products and unexpected molecules can occur, influenced by reaction conditions, substrate structure, and the nature of the reagents employed. These alternative transformation pathways can impact the yield and purity of the desired product. The analysis of these side reactions is crucial for optimizing synthetic routes.
One common area for the formation of alternative products is in the stereochemical outcome of the synthesis. For instance, in synthetic pathways involving the reduction of an aromatic precursor like a p-aminobenzoic acid derivative, a mixture of cis and trans isomers of the final cyclohexyl product can be formed. The ratio of these stereoisomers is often dependent on the catalyst, solvent, and reaction temperature.
Additionally, during reactions such as the Diels-Alder cycloaddition, which can be employed in the synthesis of the cyclohexene (B86901) backbone, the formation of diastereomeric products is a key consideration. The reaction of a diene with a dienophile can lead to both endo and exo transition states, resulting in a mixture of cycloadducts.
Furthermore, intramolecular reactions can lead to unexpected cyclic products. Under certain conditions, such as in the presence of a strong base, the nucleophilic amino group could potentially interact with the ketone or ester functionalities, leading to unforeseen cyclization products, although specific instances for this exact molecule are not extensively documented in readily available literature.
During hydrogenation reactions to form the saturated cyclohexane (B81311) ring from an aromatic precursor, several types of byproducts can emerge. These are often the result of over-reduction or hydrogenolysis. For example, the hydrogenation of benzoic acid derivatives can sometimes lead to the formation of byproducts where the carboxylic acid or ester group is also reduced.
The following table summarizes potential side products observed in reactions involving precursors and analogs of this compound.
| Reaction Type | Intended Product | Potential Side/Unexpected Product(s) | Notes |
| Catalytic Hydrogenation of Aromatic Precursors | Saturated Cyclohexane Ring | Toluene, Methyl Cyclohexane, Cyclohexyl Methanol | These byproducts can result from hydrogenolysis and over-reduction of the ester group. cabidigitallibrary.orgresearchgate.net |
| Diels-Alder Cycloaddition | Cyclohexene Derivative | exo-Cycloadduct | The formation of a mixture of endo and exo isomers is common in Diels-Alder reactions. nih.gov |
| Reduction of Diketone Precursors | Monoketone | Diol | Over-reduction of a diketone precursor can lead to the corresponding diol. |
| Isomerization | Specific Stereoisomer | Mixture of cis and trans isomers | The relative stereochemistry of the amino and carboxylate groups can be difficult to control. |
It is also plausible that under certain conditions, such as intramolecular aldol-type condensations in the presence of a strong base, the enolate of the ketone could react intramolecularly, though specific literature on such a pathway for this molecule is not prominent. khanacademy.org
Stereochemical Considerations in Methyl 1 Amino 4 Oxocyclohexanecarboxylate Systems
Diastereomerism and Cis/Trans Configurations on the Cyclohexane (B81311) Ring
Due to the substitution at the C1 and C4 positions, methyl 1-amino-4-oxocyclohexanecarboxylate can exist as two diastereomers: cis and trans. These isomers are not mirror images of each other and thus have different physical and chemical properties.
In the cis isomer, the amino and methoxycarbonyl substituents are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. The relative stability of these isomers is determined by the conformational preferences of the substituents on the cyclohexane chair.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents due to the avoidance of 1,3-diaxial interactions.
For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer because both substituents can occupy equatorial positions in one of the chair conformations. In the cis isomer, one substituent must be in an axial position while the other is equatorial.
| Isomer | Substituent Orientation (Chair Conformation) | Relative Stability |
| cis-Methyl 1-amino-4-oxocyclohexanecarboxylate | Axial/Equatorial | Less Stable |
| trans-Methyl 1-amino-4-oxocyclohexanecarboxylate | Diequatorial | More Stable |
| trans-Methyl 1-amino-4-oxocyclohexanecarboxylate | Diaxial | Least Stable |
Enantiomerism and Optical Purity Determination in Chiral Variants
While the cis and trans isomers of this compound are diastereomers, the introduction of chirality can lead to enantiomeric pairs. The C1 carbon, being substituted with four different groups (amino, methoxycarbonyl, and two different paths around the ring), is a stereocenter. This means that both the cis and trans isomers are chiral and can exist as a pair of enantiomers ((1R,4S) and (1S,4R) for cis; (1R,4R) and (1S,4S) for trans).
The determination of optical purity, or the enantiomeric excess (ee), is crucial when one enantiomer is desired over the other, which is often the case in pharmaceutical applications. Common methods for determining optical purity include:
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, enabling their integration and the determination of the enantiomeric ratio.
Polarimetry: This method measures the rotation of plane-polarized light by a solution of the chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers.
Stereochemical Influence of Substituents on Reaction Outcomes and Product Selectivity
The stereochemistry of the substituents on the cyclohexane ring of this compound significantly influences the outcome of chemical reactions. The axial or equatorial orientation of the amino and methoxycarbonyl groups can affect the accessibility of reagents to the reactive sites.
For instance, in reactions involving the carbonyl group at C4, the approach of a nucleophile can be sterically hindered by an axial substituent at C1. This can lead to different reaction rates and product distributions for the cis and trans isomers.
Similarly, reactions involving the amino group at C1 will be influenced by its stereochemical environment. An equatorial amino group is generally more accessible than an axial one.
| Isomer | Substituent Position | Expected Reactivity of Carbonyl Group | Expected Reactivity of Amino Group |
| cis | 1-axial, 4-equatorial | Less hindered approach | More hindered |
| cis | 1-equatorial, 4-axial | More hindered approach | Less hindered |
| trans | 1,4-diequatorial | Less hindered approach | Less hindered |
Methodologies for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)
The unambiguous determination of the stereochemistry of this compound isomers is essential. Two powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy:
Proton NMR (¹H NMR) is particularly useful for distinguishing between cis and trans isomers of cyclohexane derivatives. The coupling constant (J-value) between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation.
Axial-axial (Jaa) couplings are typically large (8-13 Hz).
Axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are smaller (2-5 Hz).
By analyzing the multiplicity and coupling constants of the protons on the cyclohexane ring, the relative orientation of the substituents can be deduced. For example, in the more stable diequatorial trans isomer, the protons at C2, C3, C5, and C6 that are trans to the substituents will exhibit large axial-axial couplings with their neighboring axial protons.
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray diffraction provides a definitive three-dimensional structure of the molecule. rsc.org This technique allows for the precise determination of bond lengths, bond angles, and the relative positions of all atoms in the crystal lattice, thus unambiguously establishing the cis or trans configuration and the conformation of the cyclohexane ring.
| Technique | Information Provided | Application to this compound |
| ¹H NMR Spectroscopy | Coupling constants (J-values) reveal dihedral angles between protons. | Distinguishes between cis and trans isomers based on the magnitude of proton-proton couplings. |
| X-ray Crystallography | Provides the precise 3D structure of the molecule in the solid state. | Unambiguously determines the cis/trans configuration and the chair conformation of the cyclohexane ring. rsc.org |
Configurational Stability and Epimerization Pathways
The configurational stability of the stereoisomers of this compound is an important consideration. Epimerization is the process by which one stereoisomer is converted into its diastereomer. In the case of this compound, this would involve the inversion of the stereocenter at C1.
Epimerization at C1 can potentially occur under basic or acidic conditions through the formation of an enolate or an imine intermediate, respectively. However, the quaternary nature of the C1 carbon (bonded to an amino group, a methoxycarbonyl group, and two other carbon atoms of the ring) makes epimerization at this center less likely under typical conditions.
A more relevant transformation is the potential for interconversion between the cis and trans isomers if the substituents were at a position that could undergo enolization, such as C2 or C3 relative to the ketone. For the title compound, the primary stereochemical consideration is the relative stability of the pre-existing cis and trans isomers.
Conformational Analysis of Methyl 1 Amino 4 Oxocyclohexanecarboxylate
Cyclohexane (B81311) Ring Conformations: Chair, Boat, and Twist-Boat Forms
The conformational landscape of cyclohexane and its derivatives, including Methyl 1-amino-4-oxocyclohexanecarboxylate, is dominated by non-planar structures that alleviate the angle and torsional strain inherent in a flat hexagonal ring. wikipedia.orgbyjus.comlibretexts.org The primary conformations are the chair, boat, and twist-boat forms.
The chair conformation is the most stable arrangement for a cyclohexane ring. wikipedia.org In this form, the carbon-carbon bond angles are approximately 109.5°, nearly identical to the ideal tetrahedral angle, which minimizes angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which eliminates torsional strain. pressbooks.pub At room temperature, it is estimated that over 99.9% of cyclohexane molecules exist in the chair conformation due to its low energy state. wikipedia.org
The boat conformation is significantly less stable than the chair form. youtube.com While it also maintains tetrahedral bond angles and thus has low angle strain, it suffers from two major destabilizing interactions. libretexts.org Firstly, there are eclipsing interactions between hydrogens on four of the carbon atoms, leading to considerable torsional strain. youtube.com Secondly, steric hindrance occurs between the two "flagpole" hydrogens, which are positioned close to each other at the "bow" and "stern" of the boat. libretexts.orgyoutube.com
To relieve some of the strain present in the boat conformation, the ring can twist to form the twist-boat (or skew-boat) conformation. libretexts.org This twisting motion reduces the flagpole steric interactions and lessens the eclipsing strain of the hydrogens. libretexts.org Consequently, the twist-boat is more stable than the boat conformation but remains at a higher energy level than the chair form. wikipedia.org
Energy Profiles and Interconversion Barriers of Conformational Isomers
The different conformations of cyclohexane are in a constant state of interconversion, often referred to as "ring flipping." pressbooks.pub This process involves transitions through higher-energy states. The relative energy levels of these conformations follow the order: chair < twist-boat < boat < half-chair. wikipedia.org
The transition from one chair conformation to another equivalent chair conformation proceeds through the half-chair and twist-boat intermediates. wikipedia.org The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). pressbooks.pubaip.org This barrier is low enough that at room temperature, the interconversion is rapid, with millions of flips occurring per second. pressbooks.pub
The twist-boat conformation represents a local energy minimum, while the boat conformation is a transition state between different twist-boat forms. wikipedia.org The energy difference between the chair and the twist-boat conformation is about 5.5 kcal/mol. wikipedia.org
Below is a table summarizing the relative energies of the different conformations of cyclohexane.
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability |
| Chair | 0 | 0 | Most Stable |
| Twist-Boat | 5.5 | 23 | Less Stable |
| Boat | 6.9 | 29 | Unstable |
| Half-Chair | 10.8 | 45 | Least Stable |
Note: Energy values are approximate and can vary slightly depending on the source.
Influence of Substituents (Amino, Keto, Ester) on Preferred Conformations
In substituted cyclohexanes like this compound, the substituents significantly influence the equilibrium between the two possible chair conformations. Substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).
Generally, a chair conformation with a substituent in the equatorial position is more stable than one with the substituent in the axial position. masterorganicchemistry.comlibretexts.org This preference is primarily due to steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring. libretexts.orglibretexts.org The magnitude of this preference is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers.
For this compound, we must consider the influence of three substituents: an amino group (-NH2), a keto group (=O), and a methyl ester group (-COOCH3).
Amino Group (-NH2): The amino group is relatively small and has an A-value of approximately 1.2-1.5 kcal/mol. It will strongly prefer the equatorial position to avoid 1,3-diaxial interactions.
Methyl Ester Group (-COOCH3): This is a bulkier group than the amino group. Its A-value is around 1.1-1.2 kcal/mol. It also has a strong preference for the equatorial position.
Keto Group (=O): The keto group is part of the ring and does not have an axial or equatorial position in the same way as the other substituents. However, its presence can affect the ring's geometry and the conformational preferences of the other groups.
The following table provides the approximate A-values for relevant functional groups.
| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |
| -NH2 (Amino) | ~1.4 | Strong |
| -COOCH3 (Methyl Ester) | ~1.2 | Strong |
| -CH3 (Methyl) | 1.74 | Very Strong |
| -OH (Hydroxyl) | ~0.9 | Moderate |
| -Cl (Chloro) | ~0.5 | Moderate |
Spectroscopic Probes for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Dihedral Angle Determination
NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. aip.orgacs.org At room temperature, the rapid ring flipping leads to an averaged NMR spectrum. libretexts.org However, at low temperatures, the interconversion can be slowed down or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. aip.org
The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded and appear at a higher field (lower ppm) in the 1H NMR spectrum compared to their equatorial counterparts. libretexts.org The coupling constants (J-values) between adjacent protons are also highly dependent on the dihedral angle between them, as described by the Karplus equation. The larger dihedral angle between two axial protons (anti-periplanar, ~180°) results in a large coupling constant (typically 8-13 Hz), while the smaller dihedral angles between axial-equatorial and equatorial-equatorial protons (gauche, ~60°) lead to smaller coupling constants (typically 2-5 Hz). By analyzing these coupling constants, the preferred conformation and the dihedral angles within the molecule can be determined. masterorganicchemistry.com
For this compound, variable-temperature NMR studies would be invaluable. By cooling a sample, it would be possible to determine the equilibrium constant between the two chair conformers by integrating the signals corresponding to each. This would provide a direct measure of the free energy difference between the conformer with an axial amino group and the one with an axial methyl ester group.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. acs.org Specific functional groups have characteristic absorption bands in the IR spectrum. For this compound, key vibrational modes would include:
C=O stretching (keto): Typically observed around 1715 cm-1 for a cyclohexanone (B45756). The exact position can be influenced by the ring conformation. nih.gov
C=O stretching (ester): Usually found in the region of 1735-1750 cm-1.
N-H stretching (amino): Appears as one or two bands in the 3300-3500 cm-1 region.
C-N stretching: Found in the 1020-1250 cm-1 range.
C-O stretching (ester): Typically two bands, one in the 1250-1300 cm-1 region and another in the 1000-1100 cm-1 region.
The positions and intensities of these bands can provide clues about the molecular conformation. For example, the C-X (where X is a substituent) stretching frequency for an equatorial substituent is often at a higher wavenumber than for an axial one. researchgate.net By comparing the experimental IR and Raman spectra with those calculated for different possible conformations (e.g., using Density Functional Theory, DFT), the most likely conformation in the sample can be identified. researchgate.netmdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral Conformations
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. chimia.ch It is an excellent method for studying chiral molecules. arxiv.org Although this compound itself is achiral, if it were to be derivatized to introduce a chiral center, or if it were to form a complex with a chiral molecule, CD spectroscopy could be employed to study its conformation. nih.govnih.gov
The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. chimia.ch The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule. For cyclohexanone derivatives, the n → π* transition of the carbonyl group (around 280-300 nm) is often used as a probe. The "Octant Rule" for cyclohexanones allows for the prediction of the sign of the Cotton effect based on the positions of substituents in the three-dimensional space around the carbonyl group. This can be used to determine the absolute configuration and the preferred conformation of chiral cyclohexanone derivatives. nih.gov
Solvent Effects on Conformational Equilibria of this compound
For this compound, the primary conformational equilibrium involves the ring inversion between two chair forms. In one conformer, the amino and methoxycarbonyl groups can be in axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.
General Principles of Solvent Effects:
The interaction between the solute and solvent molecules is a key determinant of conformational preference. Solvents can stabilize or destabilize certain conformers based on the nature of the intermolecular forces.
Polar Solvents: In polar solvents, conformers with a larger dipole moment are generally favored. For this compound, the conformer with the amino and methoxycarbonyl groups in axial positions might have a different dipole moment compared to the conformer with these groups in equatorial positions. A more polar solvent would better solvate the more polar conformer, thus increasing its population at equilibrium.
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the amino and carbonyl groups of this compound. Protic solvents can act as hydrogen bond donors to the amino and carbonyl oxygen atoms, while aprotic polar solvents can act as hydrogen bond acceptors from the amino group. These interactions can stabilize conformers where these functional groups are more accessible for solvation. For instance, an equatorial orientation of the amino and methoxycarbonyl groups might allow for more effective solvation through hydrogen bonding compared to an axial orientation where steric hindrance could be a factor.
Dielectric Constant: The dielectric constant of the solvent also plays a crucial role. Solvents with a high dielectric constant can effectively shield electrostatic interactions within the solute molecule. This can influence the stability of conformers where intramolecular interactions, such as dipole-dipole interactions between the substituents, are significant.
Hypothetical Data on Solvent Effects:
In the absence of specific experimental data for this compound, a hypothetical data table can be constructed to illustrate the expected trends based on the principles discussed above. This table represents a qualitative prediction of how the equilibrium constant (Keq) between the diequatorial and diaxial conformers might change with the solvent.
| Solvent | Dielectric Constant (ε) | Expected Predominant Conformer | Hypothetical Keq ([diequatorial]/[diaxial]) | Rationale |
| Cyclohexane | 2.0 | Diequatorial | > 1 | Non-polar solvent; steric factors likely dominate, favoring the less hindered diequatorial conformer. |
| Chloroform | 4.8 | Diequatorial | > 1 | Moderately polar; steric effects are still expected to be a primary factor. |
| Acetone | 20.7 | Diequatorial | > 1 | Polar aprotic solvent; may stabilize the more polar conformer, but steric hindrance of axial groups remains significant. |
| Methanol (B129727) | 32.7 | Diequatorial | > 1 | Polar protic solvent; hydrogen bonding with equatorial groups is likely more favorable, stabilizing this conformer. |
| Water | 80.1 | Diequatorial | > 1 | Highly polar protic solvent; strong solvation of the more sterically accessible equatorial groups would be expected. |
Detailed Research Findings:
While specific research on this compound is lacking in the provided search results, studies on related 1,4-disubstituted cyclohexanes have demonstrated the impact of solvent on conformational equilibria. For example, research on trans-1,4-dihalocyclohexanes has shown that the preference for the diequatorial conformer can be influenced by the polarity of the solvent. It has been observed that in some cases, an increase in solvent polarity can lead to a slight shift in the equilibrium, although the diequatorial conformer generally remains favored due to steric considerations. Theoretical studies using computational models, such as DFT (Density Functional Theory), have also been employed to investigate solvent effects on the conformational behavior of substituted cyclohexanes, often corroborating the general principles of solute-solvent interactions. These computational approaches can predict the relative energies of different conformers in various solvent environments by modeling the solvent as a continuum or by including explicit solvent molecules.
Computational and Theoretical Investigations of Methyl 1 Amino 4 Oxocyclohexanecarboxylate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl 1-amino-4-oxocyclohexanecarboxylate at the atomic level. These calculations provide a detailed picture of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT studies typically focus on determining the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated electronic energy.
These calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For this compound, DFT calculations would explore the various possible conformations of the cyclohexanone (B45756) ring, such as the chair, boat, and twist-boat forms, to identify the global minimum on the potential energy surface. The relative energies of these conformers can also be calculated to determine their populations at a given temperature.
| Parameter | Predicted Value Range | Method |
| C-C Bond Length | 1.52 - 1.54 Å | B3LYP/6-31G |
| C=O Bond Length | 1.21 - 1.23 Å | B3LYP/6-31G |
| C-N Bond Length | 1.46 - 1.48 Å | B3LYP/6-31G |
| Chair Conformer Energy | Global Minimum | B3LYP/6-31G |
| Boat Conformer Energy | ~5-7 kcal/mol higher | B3LYP/6-31G* |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape.
Metadynamics for Exploring Conformational Free Energy Landscapes
Standard MD simulations can sometimes get trapped in local energy minima, making it difficult to sample all possible conformations. Metadynamics is an enhanced sampling technique that helps to overcome this limitation. By adding a history-dependent bias to the potential energy surface, metadynamics encourages the system to explore new conformations and to cross energy barriers more frequently.
For this compound, metadynamics simulations can be used to construct the free energy landscape as a function of specific collective variables, such as the dihedral angles that define the ring pucker. This allows for a quantitative determination of the relative free energies of different conformers and the energy barriers for interconversion between them.
Solvation Models and Explicit Solvent Simulations
The behavior of this compound can be significantly influenced by its environment, particularly when in solution. Computational models can account for solvent effects in two primary ways: implicitly, using a continuum model to represent the solvent, or explicitly, by including a large number of individual solvent molecules in the simulation box.
Explicit solvent simulations, while more computationally demanding, provide a more realistic description of solute-solvent interactions, including hydrogen bonding between the amino and keto groups of the molecule and the solvent molecules. These simulations are essential for accurately predicting the conformational preferences and dynamics of this compound in a specific solvent.
Elucidation of Reaction Mechanisms Through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, which are the high-energy structures that connect reactants and products.
Transition State Locating Algorithms (e.g., Nudged Elastic Band (NEB-TS))
Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), the highest energy point along the reaction pathway. Algorithms for locating transition states are crucial in computational chemistry. The Nudged Elastic Band (NEB) method is a powerful technique for finding the minimum energy path (MEP) between a reactant and a product. researchgate.netarxiv.org
The NEB method works by creating a series of images (or replicas) of the system that connect the initial and final states. These images are then optimized simultaneously, subject to the constraint that they remain equally spaced along the reaction path. A spring force is applied between adjacent images to maintain the path's continuity, while the true forces perpendicular to the path are optimized to slide the path down to the MEP. researchgate.net The highest energy image along the MEP corresponds to the transition state.
A variation, the Climbing Image Nudged Elastic Band (CI-NEB) method, further refines the process by allowing the highest energy image to "climb" to the exact saddle point without the influence of the spring forces, ensuring an accurate location of the transition state. arxiv.org For a reaction involving this compound, such as a conformational change or a reaction with another molecule, the NEB-TS method could be employed to map out the reaction pathway and identify the precise geometry of the transition state.
Calculation of Activation Barriers and Reaction Pathways
Once the transition state is located, the activation barrier (or activation energy, Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This is a critical parameter for determining the reaction rate. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of the reactant, product, and transition state structures. researchgate.netresearchgate.net
The reaction pathway is the minimum energy route that connects reactants and products through the transition state on the potential energy surface. By mapping this pathway, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.netmdpi.comrsc.org For instance, in a potential reduction of the ketone group in this compound, computational studies could reveal the step-by-step mechanism and the energy profile of the entire process.
Table 1: Illustrative Example of Calculated Activation Barriers for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Conformational Isomerization | DFT (B3LYP/6-31G*) | 8.5 |
| Nucleophilic Addition to Carbonyl | MP2/6-311+G(d,p) | 15.2 |
| Enolate Formation | CCSD(T)/aug-cc-pVTZ | 22.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.
Spectroscopic Parameter Prediction and Comparison with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govbas.bg These predictions are typically made using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H shifts and less than 2.0 ppm for ¹³C shifts. nih.gov By comparing the calculated chemical shifts with the experimental spectrum, one can assign the peaks to specific atoms and gain confidence in the proposed structure of this compound. nih.govliverpool.ac.uk
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of these modes. researchgate.net These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted vibrational spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Compound Similar to this compound
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| ¹H NMR Chemical Shift (ppm) - CH₂ adjacent to C=O | 2.45 | 2.40 |
| ¹³C NMR Chemical Shift (ppm) - C=O | 208.1 | 209.5 |
| IR Vibrational Frequency (cm⁻¹) - C=O stretch | 1735 | 1715 |
| IR Vibrational Frequency (cm⁻¹) - N-H stretch | 3450 | 3400 |
Note: This table contains representative data for illustrative purposes and does not represent actual data for this compound.
Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Steric Hindrance, Hydrogen Bonding)
The three-dimensional structure and reactivity of a molecule are governed by a complex interplay of intramolecular interactions. Computational methods can be used to analyze and quantify these interactions.
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. It can have a significant impact on molecular stability and geometry. Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions.
Steric Hindrance: This refers to the repulsive interactions that occur when non-bonded atoms are forced into close proximity. Steric hindrance can influence the preferred conformation of a molecule and can affect the accessibility of reactive sites.
Hydrogen Bonding: In this compound, intramolecular hydrogen bonding could potentially occur between the amino group (as a donor) and the keto or ester carbonyl groups (as acceptors). Computational methods can be used to identify potential hydrogen bonds, calculate their energies, and assess their impact on the molecule's conformation and properties.
Theoretical Frameworks for Predicting Stereoselectivity and Regioselectivity
Many chemical reactions can yield multiple products. Theoretical frameworks are essential for predicting which product will be favored, a concept known as selectivity.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For reactions involving this compound, such as the reduction of the ketone, two different diastereomeric alcohols can be formed. Computational modeling of the transition states leading to the different stereoisomers can be used to predict the stereochemical outcome of the reaction. whiterose.ac.uk The stereoisomer formed via the lower energy transition state is expected to be the major product.
Regioselectivity: This refers to the preferential reaction at one site over another. rsc.org For example, if this compound were to undergo a reaction involving both the ketone and the ester functionalities, computational models could be used to predict which group is more likely to react. unesp.brmdpi.com This can be achieved by analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).
Applications of Methyl 1 Amino 4 Oxocyclohexanecarboxylate in Advanced Organic Synthesis
Role as a Precursor for Diverse Cyclic Structures
The unique arrangement of functional groups in methyl 1-amino-4-oxocyclohexanecarboxylate makes it an ideal starting material for the synthesis of various cyclic and heterocyclic structures. The ketone and amino functionalities can participate in a range of cyclization reactions, leading to the formation of novel ring systems.
One notable application is in the synthesis of spirocyclic compounds. nih.govrsc.org The quaternary carbon bearing the amino and ester groups can serve as a spiro center, enabling the construction of intricate three-dimensional molecules. nih.gov For instance, the ketone can be transformed into a spirocyclic thioketal, which can then be further elaborated. nih.gov Additionally, the amino group can react with suitable bis-electrophiles to form heterocyclic rings fused in a spirocyclic fashion.
Furthermore, this compound is a valuable precursor for the synthesis of substituted 1,2-oxazoles. beilstein-journals.org While the direct synthesis from the title compound is a logical extension, related N-Boc protected cyclic amino acids have been shown to be converted into β-keto esters, which then undergo condensation and cycloaddition with hydroxylamine (B1172632) to yield functionalized oxazoles. beilstein-journals.org This highlights the potential of this compound to serve as a scaffold for generating a variety of heterocyclic systems.
The reactivity of the ketone and amino group also allows for the formation of other fused and bridged bicyclic structures. Intramolecular condensation reactions, following modification of one of the functional groups, can lead to the formation of bicyclo[x.y.z]alkane derivatives, which are of interest in medicinal chemistry due to their conformational rigidity.
| Cyclic Structure Type | Synthetic Strategy | Key Functional Groups Involved |
| Spirocycles | Formation of spirocyclic ketals/thioketals; Reaction of the amino group with bis-electrophiles. | Ketone, Amino Group |
| 1,2-Oxazoles | Conversion to a β-keto ester followed by condensation and cycloaddition with hydroxylamine. | Ketone, Ester |
| Fused Bicyclics | Intramolecular condensation reactions following functional group modification. | Ketone, Amino Group |
Utility in the Synthesis of Functionalized Cyclohexyl Amino Acid Analogs
Conformationally constrained amino acids are crucial components in the design of peptidomimetics and therapeutic peptides. nih.gov this compound serves as an excellent starting point for the synthesis of a variety of functionalized cyclohexyl amino acid analogs, where the cyclohexane (B81311) ring restricts the conformational freedom of the molecule. nih.govnih.gov
The ketone at the 4-position is a key handle for introducing further functionality. For example, stereoselective reduction of the ketone can yield both cis- and trans-4-hydroxy-1-aminocyclohexanecarboxylic acid derivatives. rsc.org These hydroxy-functionalized analogs can introduce hydrogen bonding capabilities and alter the polarity of the resulting peptides.
Moreover, the ketone can be subjected to reductive amination to introduce a second amino group, leading to diaminocyclohexanecarboxylic acid derivatives. These can be valuable for introducing basic centers or for cross-linking peptide chains. The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid has been achieved through selective transformations of a related enone cycloadduct, demonstrating a viable pathway from ketone-containing precursors. rsc.org
The following table summarizes the types of functionalized cyclohexyl amino acid analogs that can be synthesized from this compound:
| Analog Type | Synthetic Transformation | Potential Application |
| 4-Hydroxy Derivatives | Stereoselective reduction of the ketone. | Introducing hydrogen bonding; altering polarity. |
| 4-Amino Derivatives | Reductive amination of the ketone. | Introducing basic centers; peptide cross-linking. |
| 4,4-Difluoro Derivatives | Fluorination of the ketone. | Modulating lipophilicity and metabolic stability. researchgate.net |
Integration into Complex Molecular Architectures and Scaffolds
The rigid, three-dimensional structure of the cyclohexyl core of this compound makes it an attractive scaffold for the construction of complex molecular architectures. nih.gov In drug discovery, moving from flat, aromatic structures to more three-dimensional molecules is a key strategy for improving selectivity and physicochemical properties. rsc.org
This building block can be incorporated into larger molecules through reactions involving its amino and ester functionalities. The amino group can be acylated or alkylated to attach the cyclohexyl scaffold to other molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide bonds, a common linkage in pharmaceuticals.
The synthesis of approved drugs containing spirocycles often involves building blocks that can form the spirocyclic core early in the synthetic sequence. nih.gov this compound is well-suited for this role, as the quaternary carbon can be the basis for constructing spirocyclic systems found in some natural products and pharmacologically active compounds. nih.gov
Building Block for Peptidomimetic and Macrocyclic Systems
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-canonical amino acids, like derivatives of this compound, is a common strategy in peptidomimetic design. nih.gov The constrained cyclohexane ring can help to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
This building block is also valuable in the synthesis of macrocyclic peptides. nih.govprinceton.edu Macrocyclization is a widely used strategy in drug discovery to improve the properties of peptides. nih.gov The amino and carboxylic acid functionalities (after ester hydrolysis) of the title compound can be used to form amide bonds within a linear peptide precursor, leading to a macrocyclic structure. The cyclohexyl ring can act as a turn-inducing element, facilitating the cyclization process. nih.gov
| System Type | Role of this compound | Desired Outcome |
| Peptidomimetics | Provides conformational constraint to the peptide backbone. | Increased binding affinity and selectivity. |
| Macrocycles | Acts as a component of the macrocyclic ring, with its functional groups participating in the cyclization. | Improved metabolic stability and cell permeability. |
Application in the Development of Novel Synthetic Methodologies (e.g., as a Substrate in New Catalytic Reactions)
This compound can serve as a useful substrate in the development of new synthetic methodologies, particularly in the area of asymmetric catalysis. nih.gov The presence of a ketone and a prochiral center at the 4-position (upon reduction) makes it a suitable candidate for testing new asymmetric reduction catalysts.
For example, developing a highly enantioselective catalytic reduction of the ketone would provide access to chiral 4-hydroxy-1-aminocyclohexanecarboxylic acid derivatives, which are valuable chiral building blocks. nih.gov Similarly, the development of catalytic methods for the asymmetric functionalization of the carbon atoms adjacent to the ketone would be of significant interest.
While direct examples of the title compound being used in the development of new catalytic reactions are not yet widespread, its structure lends itself to such applications. The principles of asymmetric organocatalysis, for instance, could be applied to the enantioselective alkylation of the enolate derived from the ketone. nih.gov
Contribution to Scaffold Diversity Libraries for Academic Screening Efforts
Diversity-oriented synthesis (DOS) is a strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The goal of DOS is to explore a wide range of chemical space to identify new biologically active compounds. nih.gov this compound is an excellent starting material for DOS due to its multiple functional groups that can be selectively manipulated to generate a library of diverse scaffolds. souralgroup.com
Starting from this single compound, a variety of transformations can be performed in a combinatorial fashion to produce a library of related but structurally distinct molecules. For example, the ketone can be converted to a range of different functional groups (e.g., alcohol, amine, alkene), while the amino group can be acylated with a diverse set of carboxylic acids, and the ester can be converted to a variety of amides.
The resulting library of compounds, based on the rigid cyclohexyl scaffold, would possess a high degree of three-dimensionality, a desirable feature for screening libraries aimed at identifying inhibitors of protein-protein interactions. nih.gov The automated, high-throughput synthesis of such libraries allows for the rapid exploration of chemical space and the identification of new hit compounds for drug discovery. nih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Methyl 1-amino-4-oxocyclohexanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound may involve cyclization or functional group interconversion. For analogous cyclohexanecarboxylates, cyclization with Lewis acids (e.g., BF₃·Et₂O) is effective . Optimization could include varying reaction temperatures (e.g., 0–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading. Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive for assigning stereochemistry (e.g., report crystal structures for related compounds). For NMR analysis, H-H coupling constants (e.g., axial vs. equatorial protons) and NOESY experiments can differentiate diastereomers. Carbon chemical shifts (e.g., carbonyl at ~170 ppm in NMR) provide additional conformational insights .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : While specific toxicity data are limited, similar esters require PPE (gloves, lab coats), fume hood use, and inert atmosphere workflows. Waste disposal should follow institutional guidelines for organic amines/ketones. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., logP, solubility) be resolved?
- Methodological Answer : Conflicting logP values (e.g., 1.16 for analogous compounds in ) may arise from measurement methods (shake-flask vs. HPLC). Validate via quantitative structure-property relationship (QSPR) models or experimental validation using reversed-phase HPLC. Solubility studies in DMSO/water mixtures (e.g., 10–90% v/v) can clarify partitioning behavior .
Q. What role does the amino group play in the reactivity of this compound in multi-step syntheses?
- Methodological Answer : The amino group enables nucleophilic reactions (e.g., acylation, Schiff base formation) and directs regioselectivity in electrophilic substitutions. For example, it may act as a chiral auxiliary in asymmetric catalysis (e.g., highlights enzyme studies). Protection with Boc or Fmoc groups is recommended to prevent side reactions during derivatization .
Q. Which computational methods reliably predict the conformational stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclohexane ring chair/twist-boat conformers. Substituent effects (e.g., amino vs. oxo groups) are analyzed via electrostatic potential maps. Compare computational results with experimental data (e.g., X-ray bond angles in ) to validate predictions .
Q. How can researchers assess purity and identity post-synthesis?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% as in ) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. H/ NMR (e.g., methyl ester signals at ~3.7 ppm) and IR (C=O stretch at ~1720 cm⁻¹) provide structural validation .
Applications in Research
Q. What are potential applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s amino and oxo groups make it a versatile intermediate for drug candidates. For example, it could serve as a precursor for kinase inhibitors or β-lactam analogs. Functionalization via reductive amination (e.g., NaBH₃CN) or coupling reactions (e.g., EDC/HOBt) can generate bioactive derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting data on reaction yields for this compound synthesis?
- Methodological Answer : Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use design of experiments (DoE) to identify critical factors (e.g., catalyst type, stoichiometry). Compare with literature protocols for analogous esters (e.g., reports yields via cyclization) and validate via independent characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
